molecular formula C11H12OS B14387846 2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one CAS No. 88050-68-4

2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one

Cat. No.: B14387846
CAS No.: 88050-68-4
M. Wt: 192.28 g/mol
InChI Key: IWUDWXZJQDNKSD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of the sulfur atom and the specific arrangement of the carbon atoms contribute to its distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized via a one-pot procedure involving sequential iodation and Suzuki–Miyaura coupling reactions

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve efficient production. The scalability of the synthetic routes and the availability of starting materials play a significant role in the industrial feasibility of producing this compound.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the sulfur atom and the ketone group within its structure makes it susceptible to nucleophilic and electrophilic attacks.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of alcohols or thiols.

Scientific Research Applications

2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one has a wide range of scientific research applications. In medicinal chemistry, it serves as a building block for the synthesis of potential therapeutic agents. Its unique structure allows for the exploration of novel pharmacophores and the development of drugs with improved efficacy and selectivity .

In material science, the compound’s electronic properties make it suitable for use in organic electronics and optoelectronic devices. Its ability to undergo various chemical modifications further enhances its applicability in designing functional materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom and ketone group play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one can be compared with other similar compounds, such as 3,8-diaryl-2H-cyclohepta[b]furan-2-ones . While both compounds share a similar ring structure, the presence of different heteroatoms (sulfur in the former and oxygen in the latter) leads to distinct chemical properties and reactivity. The unique electronic properties of this compound make it particularly suitable for applications in organic electronics and medicinal chemistry.

Properties

CAS No.

88050-68-4

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

2,2-dimethyl-3H-cyclohepta[b]thiophen-8-one

InChI

InChI=1S/C11H12OS/c1-11(2)7-8-5-3-4-6-9(12)10(8)13-11/h3-6H,7H2,1-2H3

InChI Key

IWUDWXZJQDNKSD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(S1)C(=O)C=CC=C2)C

Origin of Product

United States

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